2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Vue d'ensemble

Description

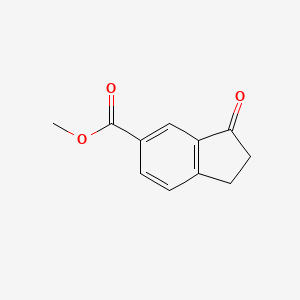

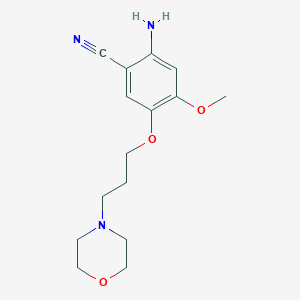

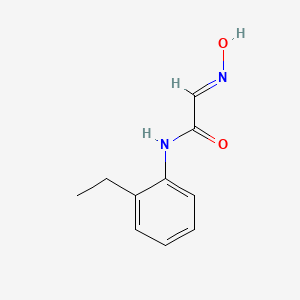

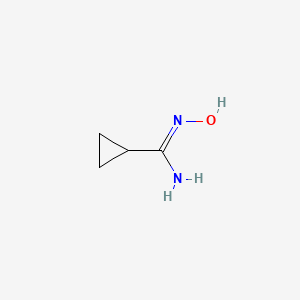

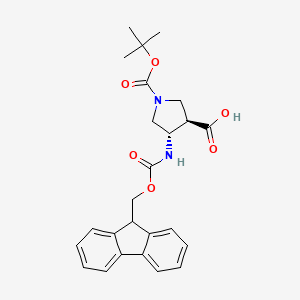

“2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” is a chemical compound with the CAS Number: 675126-27-9 . It has a molecular weight of 291.35 and its IUPAC name is 2-amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound has a melting point of 127℃ and a predicted boiling point of 522.3±50.0 °C . It has a density of 1.29 and a predicted pKa of 6.96±0.10 . It is stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique

PET Cancer Imaging Agent

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile: is utilized in the synthesis of carbon-11 labeled compounds, such as Iressa , which act as positron emission tomography (PET) imaging agents . These agents are significant in cancer research for their ability to non-invasively visualize and quantify the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is often upregulated in malignant tumors.

EGFR Tyrosine Kinase Inhibition

The compound serves as a precursor in the development of EGFR tyrosine kinase inhibitors . By inhibiting this enzyme, researchers can interfere with the signal transduction pathways that lead to cancer cell proliferation, making it a valuable tool in antitumor drug development.

Synthesis of Quinazoline Derivatives

It is used in the chemical synthesis of quinazoline derivatives, which have shown promise as antitumor agents . These derivatives can inhibit various kinases involved in tumor growth and metastasis, contributing to the field of targeted cancer therapy.

Molecular Probing

Due to its structural specificity, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can be employed as a molecular probe to study the binding interactions within the EGFR . This application is crucial for understanding the molecular basis of diseases and developing more effective drugs.

Pharmacological Research

This compound is instrumental in pharmacological research to explore the structure-activity relationships (SAR) of new drug candidates . By modifying its structure, scientists can evaluate the changes in biological activity, leading to the optimization of therapeutic agents.

Material Science

In material science, the compound’s unique properties can be harnessed to create novel organic materials with specific electronic or photonic characteristics . These materials have potential applications in the development of sensors, semiconductors, and other advanced technologies.

Biochemical Studies

Researchers use 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in biochemical studies to investigate cellular processes . Its ability to interact with various enzymes and receptors can shed light on the underlying mechanisms of cell signaling and regulation.

Educational Purposes

Lastly, this compound is also used for educational purposes in academic research laboratories . It provides a practical example for students to learn about organic synthesis, analytical techniques, and the drug development process.

Safety and Hazards

Mécanisme D'action

Target of Action

It is used as a research chemical compound in the preparation of carbon-11 iressa . Iressa, also known as Gefitinib, is a drug used for certain breast, lung and other cancers. Gefitinib is an EGFR inhibitor, like erlotinib, which interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells. Therefore, it is reasonable to assume that 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile might also act on the EGFR pathway.

Mode of Action

Based on its use in the preparation of carbon-11 iressa , it can be inferred that it may interact with the EGFR pathway. EGFR inhibitors, like Gefitinib, bind to the adenosine triphosphate (ATP) binding site of the enzyme, thus inhibiting the activation of the anti-apoptotic Ras signal transduction cascade.

Biochemical Pathways

As it is used in the preparation of carbon-11 iressa , it is likely to affect the EGFR pathway. The EGFR pathway is crucial for cell survival, proliferation, and differentiation.

Pharmacokinetics

It is known that the compound has a molecular weight of 29135 , which could influence its absorption and distribution. Its storage temperature is recommended to be at room temperature , indicating its stability under normal conditions.

Result of Action

Given its use in the preparation of carbon-11 iressa , it can be inferred that it may have similar effects to Gefitinib, which include inhibition of cell proliferation and induction of cell death in cancer cells.

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Propriétés

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPAUOALMSIBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435047 | |

| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

CAS RN |

675126-27-9 | |

| Record name | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in the synthesis of Gefitinib?

A1: This compound serves as a crucial building block in the multi-step synthesis of Gefitinib [, ]. It undergoes a series of reactions, including hydration and cyclisation, to ultimately form the quinazoline core structure present in Gefitinib.

Q2: How is 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile prepared from its nitrobenzonitrile precursor?

A2: The synthesis involves the reduction of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile []. This reduction can be achieved using transfer hydrogenation catalyzed by Palladium on Carbon (Pd/C) []. This method is preferred as it offers a safer and more environmentally friendly alternative to traditional hydrogenation methods using hydrogen gas.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)